molecular formula C17H13IN2O4 B5021631 (5E)-1-(3,4-dimethylphenyl)-5-[(5-iodofuran-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-(3,4-dimethylphenyl)-5-[(5-iodofuran-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B5021631
M. Wt: 436.20 g/mol
InChI Key: JYDHOSQZKHSMKI-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-1-(3,4-dimethylphenyl)-5-[(5-iodofuran-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a 3,4-dimethylphenyl group and a 5-iodofuran-2-ylmethylidene group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(3,4-dimethylphenyl)-5-[(5-iodofuran-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the 3,4-Dimethylphenyl Group: This step involves the electrophilic aromatic substitution of the pyrimidine ring with a 3,4-dimethylphenyl halide in the presence of a Lewis acid catalyst.

    Attachment of the 5-Iodofuran-2-ylmethylidene Group: The final step involves the reaction of the intermediate compound with 5-iodofuran-2-carbaldehyde under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(3,4-dimethylphenyl)-5-[(5-iodofuran-2-yl)methylidene]pyrimidine-2,4,6(1H,3

Properties

IUPAC Name

(5E)-1-(3,4-dimethylphenyl)-5-[(5-iodofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13IN2O4/c1-9-3-4-11(7-10(9)2)20-16(22)13(15(21)19-17(20)23)8-12-5-6-14(18)24-12/h3-8H,1-2H3,(H,19,21,23)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDHOSQZKHSMKI-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)I)C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)I)/C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13IN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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